2-(8-Fluoroisoquinolin-5-yl)acetic acid
Description
2-(8-Fluoroisoquinolin-5-yl)acetic acid is a fluorinated derivative of isoquinoline substituted with an acetic acid group at the 5-position. This compound is of interest in medicinal chemistry due to the isoquinoline scaffold’s prevalence in bioactive molecules, particularly in kinase inhibitors and antimicrobial agents.
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-(8-fluoroisoquinolin-5-yl)acetic acid |
InChI |
InChI=1S/C11H8FNO2/c12-10-2-1-7(5-11(14)15)8-3-4-13-6-9(8)10/h1-4,6H,5H2,(H,14,15) |
InChI Key |
CCUWKUDZUWKYKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1CC(=O)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-(8-Fluoroisoquinolin-5-yl)acetic acid with key analogs:
Key Observations:
- Fluorine vs.
- Acetic Acid vs.
Antimicrobial Activity:
- Thiazole-Isoquinoline Hybrids: Compounds like those in and demonstrate broad-spectrum antibacterial activity. For example, thiazole-acetic acid derivatives inhibit Gram-positive bacteria (e.g., S. aureus) with zones of inhibition exceeding 15 mm at 50 µg/mL .
- Fluorinated Isoquinolines: Fluorine at the 8-position may enhance membrane penetration due to increased lipophilicity, as seen in fluorinated quinolones (e.g., ciprofloxacin) .
Antifungal Potential:
- Analogs with polar side chains, such as (isoquinolin-5-yloxy)acetic acid, show moderate antifungal activity against Candida albicans (MIC ~32 µg/mL) .
Structural Insights from Crystallography:
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